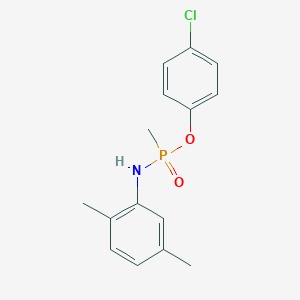![molecular formula C19H21ClN2O B5723582 N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B5723582.png)
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3,5-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3,5-dimethylbenzamide, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as nicotinic acetylcholine receptor agonists, which have been shown to have analgesic properties.
Applications De Recherche Scientifique
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3,5-dimethylbenzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of chronic pain. It has been shown to have potent analgesic properties in animal models of pain, including neuropathic pain and inflammatory pain. N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3,5-dimethylbenzamide has also been studied for its potential use in the treatment of nicotine addiction, as it has been shown to activate the same receptors as nicotine but with less addictive potential.
Mécanisme D'action
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3,5-dimethylbenzamide acts as an agonist at nicotinic acetylcholine receptors, which are found throughout the nervous system. It selectively activates receptors containing the alpha-4 and beta-2 subunits, which are involved in pain perception and addiction. This leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in pain modulation and reward pathways.
Biochemical and Physiological Effects:
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3,5-dimethylbenzamide has been shown to have potent analgesic effects in animal models of pain, with a duration of action of several hours. It has also been shown to have anti-inflammatory effects, reducing the release of pro-inflammatory cytokines. In addition, N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3,5-dimethylbenzamide has been shown to have potential neuroprotective effects, reducing neuronal damage in animal models of stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3,5-dimethylbenzamide has several advantages for use in lab experiments, including its high potency and selectivity for nicotinic acetylcholine receptors. However, it also has limitations, including its relatively short duration of action and the potential for tolerance to develop with repeated use.
Orientations Futures
There are several potential future directions for research on N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3,5-dimethylbenzamide. These include further studies on its potential therapeutic applications, particularly in the treatment of chronic pain and addiction. There is also potential for the development of new compounds based on the structure of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3,5-dimethylbenzamide, which could have improved pharmacological properties. Finally, there is a need for further studies on the potential side effects and safety of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3,5-dimethylbenzamide, particularly with long-term use.
Méthodes De Synthèse
The synthesis of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3,5-dimethylbenzamide involves several steps, starting with the reaction of 3-chloro-4-nitroaniline with pyrrolidine to form 3-chloro-4-(1-pyrrolidinyl)aniline. This intermediate is then reacted with 3,5-dimethylbenzoyl chloride to form N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3,5-dimethylbenzamide. The synthesis method has been optimized to produce high yields of the compound with high purity.
Propriétés
IUPAC Name |
N-(3-chloro-4-pyrrolidin-1-ylphenyl)-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c1-13-9-14(2)11-15(10-13)19(23)21-16-5-6-18(17(20)12-16)22-7-3-4-8-22/h5-6,9-12H,3-4,7-8H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJDHOZVELQNRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCCC3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-3,5-dimethylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}malononitrile](/img/structure/B5723502.png)

![4-methoxy-3-methyl-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5723515.png)
![4-(1H-benzimidazol-2-ylthio)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5723525.png)
![ethyl 4-[(6-quinoxalinylamino)carbonyl]-1-piperazinecarboxylate](/img/structure/B5723533.png)
![2-bromo-N-[2-(difluoromethoxy)phenyl]benzamide](/img/structure/B5723538.png)
![4-chloro-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5723540.png)
![2-[(3-nitrobenzyl)oxy]naphthalene](/img/structure/B5723546.png)

![N-2-naphthyl-2-[(2-pyridinylmethyl)thio]acetamide](/img/structure/B5723556.png)

![2-[4-(isopropylamino)-2-quinazolinyl]phenol](/img/structure/B5723563.png)
![N,7-bis(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5723566.png)
